molecular formula C14H13NO2 B14134965 Ethyl 5-phenylpicolinate

Ethyl 5-phenylpicolinate

Cat. No.: B14134965
M. Wt: 227.26 g/mol
InChI Key: YLTRNHCOZCQBTP-UHFFFAOYSA-N
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Description

Ethyl 5-phenylpicolinate is an ethyl ester derivative of picolinic acid (pyridine-2-carboxylic acid) with a phenyl substituent at the 5-position of the pyridine ring. These derivatives are pivotal in medicinal chemistry and materials science due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

ethyl 5-phenylpyridine-2-carboxylate

InChI

InChI=1S/C14H13NO2/c1-2-17-14(16)13-9-8-12(10-15-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3

InChI Key

YLTRNHCOZCQBTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-phenylpicolinate can be synthesized through several methods. One common approach involves the esterification of 5-phenylpicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired product.

Another method involves the direct alkylation of 5-phenylpicolinic acid with ethyl iodide in the presence of a base like potassium carbonate. This reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenylpicolinate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of aqueous acid or base, it can hydrolyze to yield 5-phenylpicolinic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), it can be reduced to the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: 5-phenylpicolinic acid and ethanol.

    Reduction: 5-phenylpicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-phenylpicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of ethyl 5-phenylpicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key parameters of Ethyl 5-phenylpicolinate and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) HRMS (ESI) m/z [M+H]+ Key References
Ethyl 6-(4-nitrophenyl)-5-phenylpicolinate (116c’) 4-nitrophenyl (6-), phenyl (5-) C₂₀H₁₇N₂O₄ 349.12 100–101 38 349.1195
Ethyl 5-cyanopicolinate Cyano (5-) C₉H₈N₂O₂ 176.17 Not reported Not reported Not reported
Ethyl 4-methyl-5-nitropicolinate Methyl (4-), nitro (5-) C₉H₁₀N₂O₄ 210.19 Not reported Not reported Not reported
Ethyl 5-chloro-3-fluoropicolinate Chloro (5-), fluoro (3-) C₈H₇ClFNO₂ 203.60 Not reported Not reported Not reported
Ethyl 5-(2,6-dichlorophenyl)-6-methoxypicolinate 2,6-Dichlorophenyl (5-), methoxy (6-) C₁₅H₁₃Cl₂NO₃ 326.17 Not reported Not reported Not reported
Key Observations:
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in 116c’ , cyano ) increase the electrophilicity of the pyridine ring, enhancing reactivity in nucleophilic substitutions or cross-coupling reactions. Electron-donating groups (e.g., methoxy in Ethyl 5-(2,6-dichlorophenyl)-6-methoxypicolinate ) stabilize the ring but may reduce reactivity toward electrophiles.
  • Physicochemical Properties :
    • Melting points correlate with crystallinity; for example, 116c’ has a lower melting point (100–101°C) compared to indole-containing analogs (161–199°C) , likely due to reduced hydrogen-bonding capacity.
    • Halogenated derivatives (e.g., chloro, fluoro ) exhibit higher lipophilicity, which could improve membrane permeability in drug design.

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